

Advanced Application Guide: 1'-Hydroxymidazolam-13C6

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Compound of Interest

Compound Name: 1'-Hydroxymidazolam-13C6

Cat. No.: B12390466

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Precision Phenotyping for CYP3A4/5 Activity[1]

Part 1: Executive Summary & Core Utility

1'-Hydroxymidazolam-13C6 is the stable isotope-labeled internal standard (SIL-IS) required for the precise quantification of 1'-Hydroxymidazolam (1'-OH-MDZ).[1] As the primary metabolite of Midazolam, 1'-OH-MDZ serves as the biological readout for Cytochrome P450 3A4 (CYP3A4) and CYP3A5 activity.[1]

In drug development and clinical pharmacology, Midazolam is the FDA- and EMA-recognized "Gold Standard" probe substrate for assessing CYP3A phenotyping and Drug-Drug Interactions (DDI).[1] The use of the 13C6 isotopolog—where six carbon-12 atoms are replaced by carbon-13—provides superior analytical reliability compared to deuterated standards (e.g., d3-Midazolam) by eliminating deuterium isotope effects and ensuring perfect chromatographic co-elution with the analyte.[1]

Part 2: Chemical & Physical Profile[1][2][3]

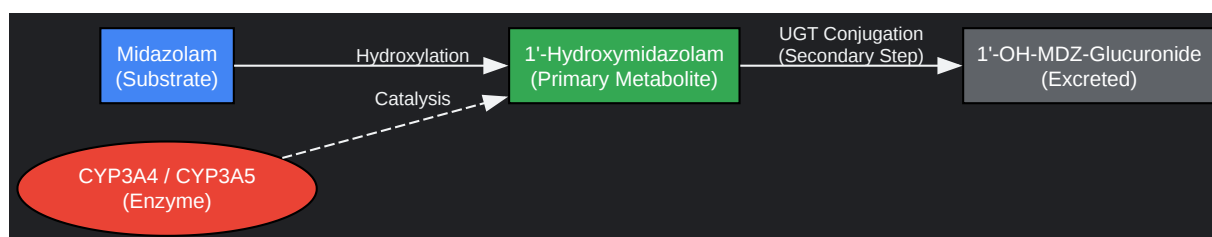
Property	Specification
Compound Name	1'-Hydroxymidazolam-13C6
Parent Compound	Midazolam (Benzodiazepine class)
Chemical Formula	C ₁₂ ¹³ C ₆ H ₁₃ ClFN ₃ O
Molecular Weight	~347.8 g/mol (approx. +6 Da shift from unlabeled)
Isotopic Purity	Typically ≥ 99 atom % 13C
Solubility	Soluble in Methanol, Acetonitrile, DMSO
Storage	-20°C in the dark (hygroscopic; store desiccated)
Primary Application	LC-MS/MS Internal Standard for CYP3A4 activity assays

Structural Insight: The 13C labeling is typically incorporated into the fused benzene ring (Ring A) or the diazepine core. This placement is chemically stable, preventing the "scrambling" or loss of label that can occur with exchangeable protons in deuterated standards.

Part 3: The Scientific Context (CYP3A4 Phenotyping)

CYP3A4 metabolizes approximately 50% of all marketed drugs. Variations in its activity due to genetic polymorphism, induction, or inhibition can lead to toxicity or therapeutic failure.

The Metabolic Pathway: Midazolam is hydroxylated at the 1' position by CYP3A4/5. The ratio of 1'-OH-MDZ to Midazolam (or the absolute clearance of Midazolam to 1'-OH-MDZ) is the definitive metric for enzymatic activity.^[1]



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Figure 1: The metabolic trajectory of Midazolam. 1'-Hydroxymidazolam is the specific marker for CYP3A4 activity.[1] The 13C6 standard is used to quantify the green node (1'-OH-MDZ).[1]

Part 4: Analytical Methodology (LC-MS/MS)

To ensure data integrity in regulatory submissions (IND/NDA), the bioanalytical method must compensate for matrix effects (ion suppression/enhancement) in plasma or urine.

4.1 Why 13C6 and not Deuterium (d3)?

- Co-elution: 13C isotopes have virtually identical physicochemical properties to the unlabeled analyte.[2] They elute at the exact same retention time. Deuterated compounds often elute slightly earlier (the "Deuterium Isotope Effect"), meaning the IS and analyte may experience different matrix suppression zones.
- Stability: Carbon-carbon bonds are non-exchangeable.[1] Deuterium on heteroatoms (N-D, O-D) or acidic positions can exchange with solvent protons, altering the concentration.

4.2 Mass Spectrometry Transitions (MRM)

The following Multiple Reaction Monitoring (MRM) transitions are standard for positive electrospray ionization (ESI+).

Compound	Precursor Ion (Q1)	Product Ion (Q3)	Collision Energy (Typical)
1'-Hydroxymidazolam	342.1 [M+H] ⁺	203.1	~30-35 eV
1'-Hydroxymidazolam-13C6	348.1 [M+H] ⁺	209.1	~30-35 eV

Note: The +6 Da shift is conserved in the product ion (203 → 209), confirming the label is located on the core fragment (typically the chlorinated fused ring structure).

4.3 Validated Experimental Workflow

Objective: Quantification of 1'-OH-MDZ in Human Plasma.

Step 1: Stock Preparation

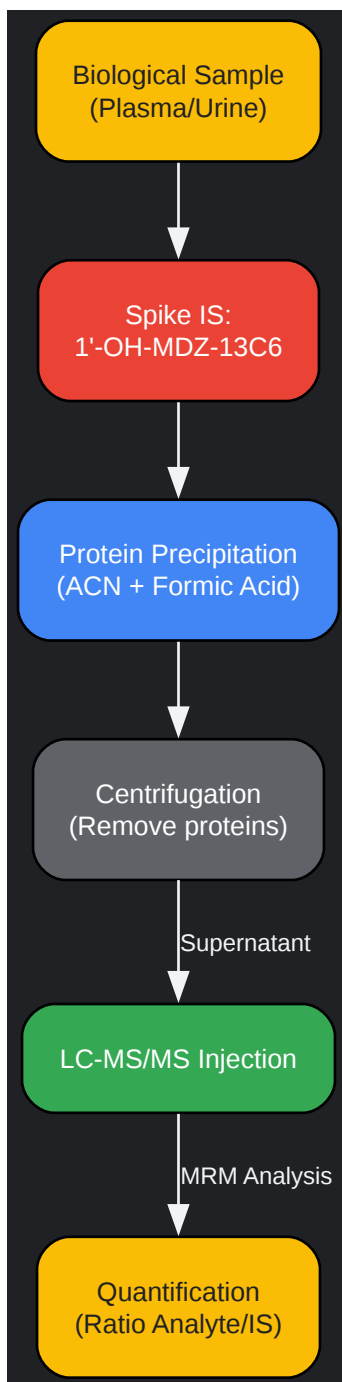
- Dissolve 1 mg **1'-Hydroxymidazolam-13C6** in 1 mL Methanol (1 mg/mL Stock).
- Prepare a Working Internal Standard (WIS) solution at 100 ng/mL in 50:50 Methanol:Water.

Step 2: Sample Extraction (Protein Precipitation)[\[1\]](#)

- Aliquot 50 μ L of patient plasma into a 96-well plate.
- Add 20 μ L of WIS (1'-OH-MDZ-13C6).
- Add 200 μ L of Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins.
- Vortex vigorously for 2 minutes.
- Centrifuge at 4,000 rpm for 10 minutes at 4°C.
- Transfer 100 μ L of supernatant to a fresh plate and dilute with 100 μ L of water (to match initial mobile phase strength).

Step 3: LC-MS/MS Parameters[\[1\]](#)

- Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 2.6 μ m.
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 5% B to 95% B over 3 minutes.
- Flow Rate: 0.4 - 0.6 mL/min.[\[1\]](#)



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Figure 2: Step-by-step bioanalytical workflow ensuring the Internal Standard (IS) is introduced prior to extraction to correct for recovery losses.

Part 5: Data Analysis & Interpretation[1][2]

To determine CYP3A4 activity, calculate the Metabolic Ratio (MR).

[1]

- Quantify: Use the peak area ratio of (Analyte / 13C6-IS) interpolated against a calibration curve to find the concentration of 1'-OH-MDZ.[1]
- Normalize: Ensure the 13C6 IS peak area is consistent across all samples (variability >15% suggests extraction errors or severe matrix effects).
- Interpret:
 - High MR: Indicates CYP3A4 Induction (e.g., Rifampin treatment).
 - Low MR: Indicates CYP3A4 Inhibition (e.g., Ketoconazole, Grapefruit juice) or Poor Metabolizer (PM) genotype.

References

- U.S. Food and Drug Administration (FDA). (2020). Clinical Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions: Guidance for Industry.[[Link](#)]
- Shimadzu Chemistry & Diagnostics. (n.d.). Certificate of Analysis: [13C6]-1-Hydroxymidazolam.[1][3][4][[Link](#)][1]
- National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 107917: 1'-Hydroxymidazolam.[1][5][[Link](#)][1]

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- [3. schd-shimadzu.com \[schd-shimadzu.com\]](https://www.schd-shimadzu.com)
- [4. schd-shimadzu.com \[schd-shimadzu.com\]](https://www.schd-shimadzu.com)
- [5. 1'-Hydroxymidazolam | C18H13ClFN3O | CID 107917 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)
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